N-(2,4-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiophene-2-sulfonyl group and a 2,4-dimethylphenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using suitable reagents.
Attachment of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the 2,4-Dimethylphenyl Group: The final step involves the coupling of the 2,4-dimethylphenyl group to the piperidine ring using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxylate
- N-(2,4-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Uniqueness
N-(2,4-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
Molecular Formula |
C18H22N2O3S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-5-6-16(14(2)12-13)19-18(21)15-7-9-20(10-8-15)25(22,23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,19,21) |
InChI Key |
BPIMPUGJAKTKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.